CCR1 Antagonist Potency of the 2-[(6-Fluoro-2-phenylquinolin-4-yl)oxy]acetamide Scaffold
A close structural analog within the 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide series has been reported to exhibit antagonist activity at the CCR1 receptor with an IC₅₀ of 54 nM, measured in a whole-blood assay assessing inhibition of LKN1-induced CD11b upregulation [1]. This assay context is relevant for evaluating functional antagonism in a physiologically relevant matrix. Direct quantitative data for the 2,5-dimethoxyphenyl analog at CCR1 are not publicly available; this evidence is therefore class-level inference based on the conserved 6-fluoro-2-phenylquinolin-4-yloxy core, with the caveat that the N-aryl substituent may modulate potency.
| Evidence Dimension | CCR1 functional antagonism (whole blood) |
|---|---|
| Target Compound Data | Not directly reported |
| Comparator Or Baseline | Analog (unspecified N-aryl, same core): IC₅₀ = 54 nM |
| Quantified Difference | Unknown; dependence on N-aryl substitution not quantified |
| Conditions | Whole blood (unknown origin), LKN1-induced beta2-integrin CD11b upregulation assay |
Why This Matters
For researchers targeting the CCR1 axis, the 6-fluoro-2-phenylquinolin-4-yloxy core provides a validated starting point, but the 2,5-dimethoxyphenyl substitution requires independent potency verification before procurement for CCR1-related studies.
- [1] BindingDB Entry BDBM50436256 (CHEMBL2398726). Antagonist activity at CCR1 in whole blood. Accessed April 2026. View Source
